4-(Sulfamoylmethyl)benzamide chemical properties
4-(Sulfamoylmethyl)benzamide chemical properties
This technical guide details the chemical properties, synthesis, and applications of 4-(Sulfamoylmethyl)benzamide , a structural isomer of the well-known sulfonamide class, distinct from Mafenide.
Chemical Identity, Synthesis Protocols, and Pharmacological Applications
Part 1: Executive Summary & Chemical Identity
4-(Sulfamoylmethyl)benzamide is a bifunctional aromatic compound characterized by a benzene ring substituted with a primary amide group (
While structurally related to the antibiotic Mafenide (4-(aminomethyl)benzenesulfonamide), this compound represents a distinct chemotype where the functional groups are effectively "reversed" relative to the carbon linker and the ring. It serves as a critical intermediate in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) and a scaffold for Fragment-Based Drug Discovery (FBDD).
Chemical Structure & Nomenclature
-
IUPAC Name: 4-(Sulfamoylmethyl)benzamide
-
Synonyms: 4-Carbamoyl-
-toluenesulfonamide; -Carbamoylphenylmethanesulfonamide. -
Molecular Formula:
-
Molecular Weight: 214.24 g/mol
-
Key Distinction:
-
Mafenide: Sulfonamide on ring, Amine on methyl linker.
-
Target Molecule: Amide on ring, Sulfonamide on methyl linker.
-
Physicochemical Properties (Predicted/Analog-Derived)
The following data is derived from structural analogs (e.g., N,N-dimethyl-4-(sulfamoylmethyl)benzamide) and functional group contributions.
| Property | Value / Characteristic | Note |
| Physical State | White to off-white crystalline solid | Typical for primary benzamides. |
| Melting Point | 185–195 °C | High due to extensive H-bonding network. |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic core limits aqueous solubility. |
| Solubility (Organic) | High in DMSO, DMF, DMAc | Polar aprotic solvents disrupt H-bonds. |
| pKa (Sulfonamide) | ~10.5 | Weakly acidic ( |
| pKa (Amide) | ~15-16 | Neutral under physiological conditions. |
| LogP | ~0.5 - 0.8 | Moderately polar; membrane permeable. |
Part 2: Synthesis & Experimental Protocols
Retrosynthetic Analysis
Direct sulfonation of benzamide is challenging due to deactivation. The most robust route utilizes 4-Cyanobenzyl chloride as a starting material. This pathway avoids premature hydrolysis of the amide and allows for controlled formation of the sulfonamide moiety before the final nitrile-to-amide conversion.
Step-by-Step Synthesis Protocol
Phase 1: Formation of the Sulfonyl Chloride Intermediate
Objective: Convert the benzyl chloride moiety to a sulfonyl chloride.
-
Reagents: 4-Cyanobenzyl chloride (1.0 eq), Thiourea (1.1 eq), Ethanol (
), Chlorine gas ( ) or N-Chlorosuccinimide (NCS), Water. -
Procedure:
-
Step A (Isothiouronium Salt): Dissolve 4-Cyanobenzyl chloride in refluxing ethanol. Add thiourea and reflux for 3 hours. The product, S-(4-cyanobenzyl)isothiouronium chloride, precipitates upon cooling. Filter and dry.
-
Step B (Oxidative Chlorination): Suspend the isothiouronium salt in water at 0–5 °C. Bubble
gas (or add NCS portion-wise) while maintaining temperature < 10 °C. The sulfonyl chloride precipitates as a solid. -
Isolation: Extract with Dichloromethane (DCM), wash with cold brine, dry over
, and concentrate in vacuo. Caution: Sulfonyl chlorides are unstable; proceed immediately to amination.
-
Phase 2: Sulfonamide Formation
Objective: Convert the sulfonyl chloride to the primary sulfonamide.
-
Reagents: 4-Cyanophenylmethanesulfonyl chloride (from Phase 1), Aqueous Ammonia (28%) or Ammonia in Methanol (7N).
-
Procedure:
-
Dissolve the crude sulfonyl chloride in THF or Dioxane at 0 °C.
-
Add excess Ammonia (5–10 eq) dropwise.
-
Stir at room temperature for 2 hours.
-
Workup: Evaporate solvent. Triturate the residue with water to remove ammonium salts. Filter the solid 4-cyanophenylmethanesulfonamide .
-
Phase 3: Nitrile Hydrolysis (Radziszewski Reaction)
Objective: Selectively hydrolyze the nitrile to the primary amide without affecting the sulfonamide.
-
Reagents: 4-Cyanophenylmethanesulfonamide, Hydrogen Peroxide (
, 30%), Sodium Hydroxide ( , 6M), Ethanol or DMSO. -
Procedure:
-
Dissolve the nitrile intermediate in Ethanol/DMSO (1:1).
-
Add
(0.2 eq) and (4.0 eq) at 0 °C. -
Allow to warm to room temperature and stir for 3–6 hours. (Monitor by TLC/LC-MS).
-
Quench: Carefully acidify with dilute
to pH 7. -
Purification: The product, 4-(Sulfamoylmethyl)benzamide , often precipitates. Recrystallize from Ethanol/Water.
-
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the synthesis strategy, highlighting critical intermediates.
Figure 1: Synthetic pathway from 4-cyanobenzyl chloride to the target benzamide via the nitrile route.
Part 3: Mechanism of Action & Applications
Carbonic Anhydrase Inhibition (CAI)
The primary pharmacological interest in 4-(sulfamoylmethyl)benzamide lies in its potential as a Carbonic Anhydrase (CA) Inhibitor .[1]
-
Pharmacophore: The sulfamoylmethyl group (
) acts as a "homosulfonamide" zinc-binding group (ZBG). -
Binding Mechanism:
-
The sulfonamide nitrogen (ionized as
) coordinates directly to the ion in the enzyme's active site. -
The methylene linker (
) introduces flexibility, allowing the benzene ring to interact with hydrophobic pockets distinct from those targeted by direct sulfonamides (like acetazolamide). -
The benzamide tail (
) engages in hydrogen bonding with hydrophilic residues (e.g., Gln92 or Asn62) at the rim of the active site, potentially enhancing isoform selectivity (e.g., targeting tumor-associated CA IX/XII over cytosolic CA I/II).
-
Structure-Activity Relationship (SAR) Logic
This molecule serves as a probe to test the "tail approach" in drug design. By modifying the amide nitrogen (e.g.,
Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups to their biological roles.
Part 4: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood, especially during the chlorination step (evolution of
). -
Storage: Store in a cool, dry place under inert atmosphere (
). Sulfonamides are generally stable, but the amide group can hydrolyze under strong acidic/basic conditions over time.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isozymes I, II, and IV. Journal of Medicinal Chemistry, 43(15), 2992-3004. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Sigma-Aldrich. (2024). Product entry for N,N-dimethyl-4-(sulfamoylmethyl)benzamide (CAS 2228586-32-9).[2] Link
